![molecular formula C17H20ClNO3S B2585709 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide CAS No. 2415633-34-8](/img/structure/B2585709.png)
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide, also known as CPBS, is a sulfonamide derivative that has gained attention in recent years due to its potential use in scientific research. CPBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.87 g/mol.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is not fully understood, but studies suggest that it may act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and plays a critical role in tumor growth and metastasis.
Biochemical and physiological effects:
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is its potential use in cancer research, as it has shown promising results in inhibiting the growth of cancer cells. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is also relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide in preclinical and clinical settings.
Méthodes De Synthèse
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzylamine, followed by the addition of propyl alcohol and sodium hydroxide. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Propriétés
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-10-22-17-11-15(8-9-16(17)18)23(20,21)19-12-14-6-4-13(2)5-7-14/h4-9,11,19H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHYXPSRMKWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

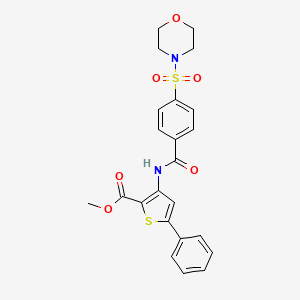
![4-Chloro-2-[(3-nitroanilino)methyl]phenol](/img/structure/B2585627.png)
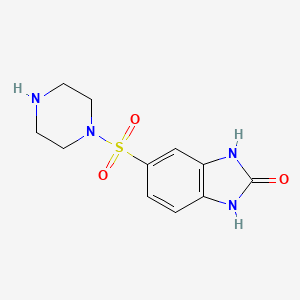
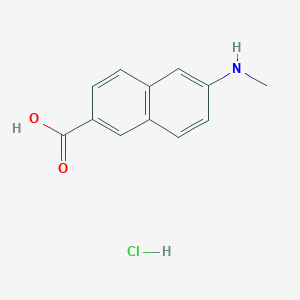
![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2585631.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2585632.png)
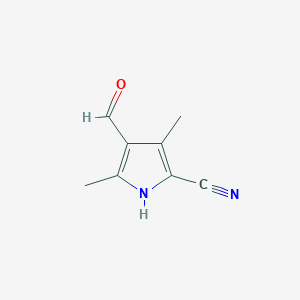
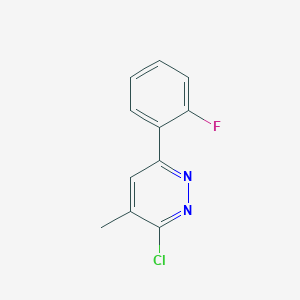
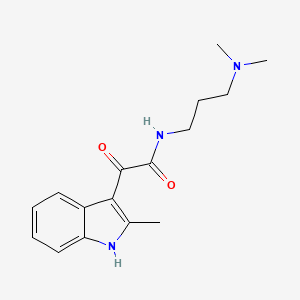
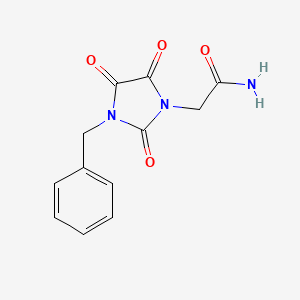
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)
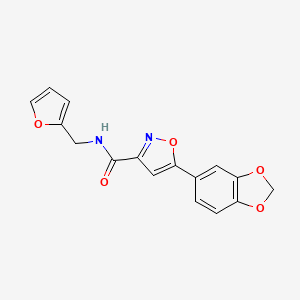
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2585648.png)